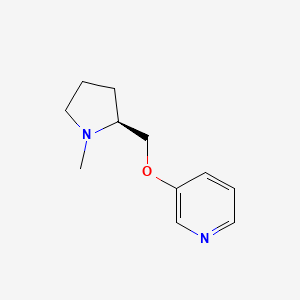
3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine, also known as ABT-594, is a highly potent and selective agonist of the α4β2 nicotinic acetylcholine receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
- Pyrrolidines Chemistry : Pyrrolidines, including compounds similar to 3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine, are significant in medicine and industry, with applications ranging from pharmaceuticals to dyes and agrochemicals. The study of their synthesis, such as in [3+2] cycloaddition reactions, is crucial for advancing science (Żmigrodzka et al., 2022).
Coordination Polymers
- Formation with Silver Ions : Flexible bis(2-pyridyl) ligands, which share structural similarities with 3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine, can form coordination polymers and macrocycles with silver ions. The structure of these polymers depends on the ligand and stoichiometry used in the reaction, indicating potential for diverse applications in materials science (Oh et al., 2005).
Organocatalysis
- Asymmetric Michael Addition Catalysis : Derivatives of pyrrolidines, akin to 3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine, are effective in catalyzing asymmetric Michael addition. This highlights their potential in organocatalysis, a field that creates opportunities for more efficient and selective chemical reactions (Yan-fang, 2008).
Antioxidant Activity
- Mannich Base Analysis : A study on the antioxidant active Mannich base 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione offers insights into the antioxidant activities of similar pyrrolidine-based compounds. This emphasizes the potential for such compounds in the development of antioxidants and related pharmaceutical applications (Boobalan et al., 2014).
Propiedades
Número CAS |
161416-43-9 |
|---|---|
Nombre del producto |
3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine |
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
3-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C11H16N2O/c1-13-7-3-4-10(13)9-14-11-5-2-6-12-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3/t10-/m0/s1 |
Clave InChI |
MVLJPWPLDPHKST-JTQLQIEISA-N |
SMILES isomérico |
CN1CCC[C@H]1COC2=CN=CC=C2 |
SMILES |
CN1CCCC1COC2=CN=CC=C2 |
SMILES canónico |
CN1CCCC1COC2=CN=CC=C2 |
Sinónimos |
3-(2-(pyrrolidinyl)methoxy)pyridine A 84543 A-84543 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B1663314.png)
![1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole](/img/structure/B1663315.png)
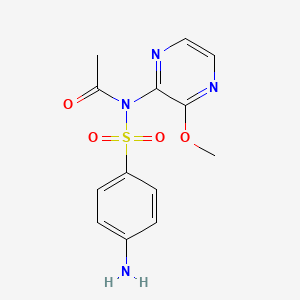
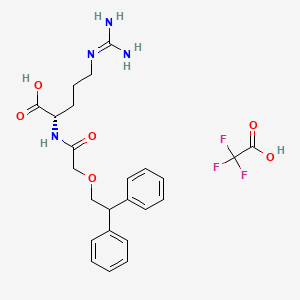
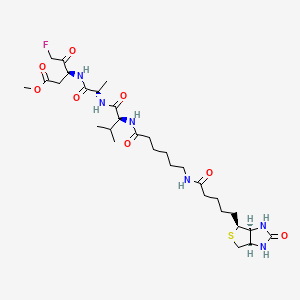
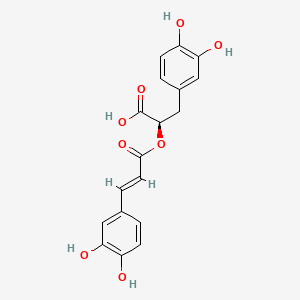
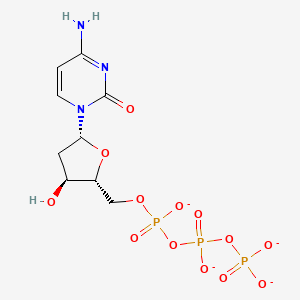
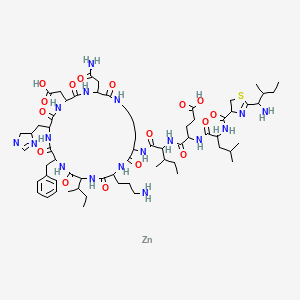
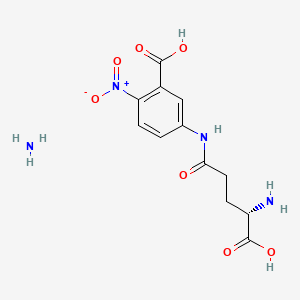
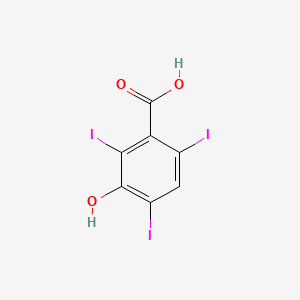
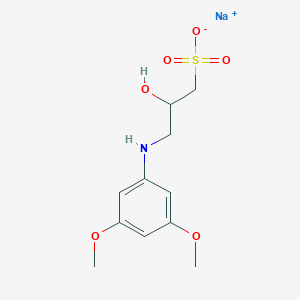
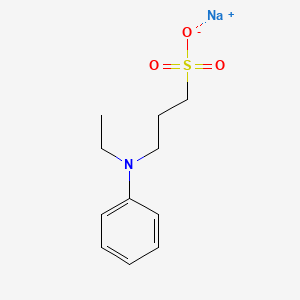
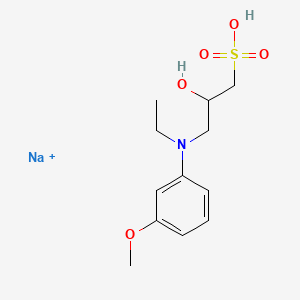
![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1663334.png)